Methyl 5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC15825579
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H15NO3 |
---|---|
Molecular Weight | 245.27 g/mol |
IUPAC Name | methyl 5-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate |
Standard InChI | InChI=1S/C14H15NO3/c1-17-12-6-3-10(4-7-12)9-11-5-8-13(15-11)14(16)18-2/h3-8,15H,9H2,1-2H3 |
Standard InChI Key | ZEDPETBQEAPDHK-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CC2=CC=C(N2)C(=O)OC |
Introduction
Chemical Structure and Molecular Characteristics
The compound features a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at position 5 with a 4-methoxybenzyl group and at position 2 with a methyl ester (Figure 1) . Key structural attributes include:
Table 1: Structural and Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 245.27 g/mol | |
Key Functional Groups | Methoxybenzyl, methyl ester | |
Aromatic System | Pyrrole ring |
The 4-methoxybenzyl group enhances lipophilicity, potentially improving membrane permeability in biological systems . The methyl ester at position 2 serves as a reactive handle for further chemical modifications .
Synthesis and Optimization
The synthesis of Methyl 5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate typically involves multi-step routes:
Friedel-Crafts Acylation
Methyl 3-pyrrolecarboxylate undergoes Friedel-Crafts acylation with 4-methoxybenzoyl chloride in the presence of , yielding 5-acylated pyrrole intermediates . This step is critical for introducing the benzyl moiety.
Deoxygenative Reduction
NaBH in isopropyl alcohol reduces the ketone to a methylene group, accompanied by transesterification of the methyl ester to an isopropyl ester . Subsequent hydrolysis restores the methyl ester, achieving the final product in ~77% yield .
Industrial-Scale Production
Industrial methods employ continuous flow reactors and advanced purification techniques (e.g., recrystallization, chromatography) to enhance yield (>90%) and purity (>95%) .
The methoxy group increases solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating reactions in synthetic workflows .
Biological Activity and Mechanisms
Preliminary studies highlight its potential in drug discovery:
Antimicrobial Activity
The compound exhibits moderate activity against Gram-positive bacteria, likely due to disruption of cell wall biosynthesis. The 4-methoxybenzyl group may enhance target binding via hydrophobic interactions .
Metabolic Stability
The methoxy group confers resistance to oxidative metabolism, extending half-life in hepatic microsomes .
Crystallographic and Spectroscopic Insights
X-ray diffraction of related compounds (e.g., trifluoromethyl analogs) reveals:
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Hydrogen Bonding: N–H···O interactions (2.83–2.84 Å) stabilize dimer formation .
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π-π Stacking: Pyrrole rings exhibit weak interactions (3.69 Å separation), influencing solid-state packing .
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Dihedral Angles: Substituents are nearly coplanar with the pyrrole ring (dihedral angles <6°), minimizing steric strain .
Applications in Medicinal Chemistry
Prodigiosin Analog Synthesis
The compound serves as an intermediate in prodigiosin derivatives, which demonstrate antimalarial and immunosuppressive activities . For example, condensation with dialkylpyrroles yields 2-(4-methoxybenzyl)-prodigiosin, a potent antimalarial agent .
Fluorinated Derivatives
Structural analogs with fluorine substitutions (e.g., 2-fluoro, 2,4-difluoro) show enhanced bioavailability and target affinity, underscoring its versatility as a scaffold .
Comparison with Structural Analogs
Table 3: Analog Comparison
The 4-methoxy configuration optimizes balance between solubility and membrane permeability, making it preferable in drug design .
Industrial and Research Implications
Scale-up synthesis employs continuous flow reactors to minimize side reactions and improve throughput . Recent patents highlight its use in kinase inhibitors and antimicrobial coatings, signaling commercial potential .
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